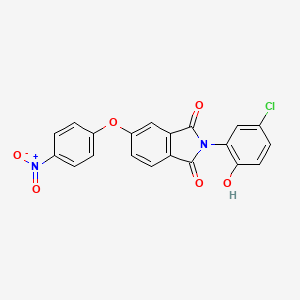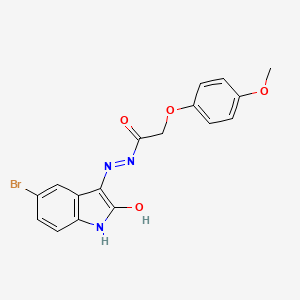
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as CAY10566, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. In
Wirkmechanismus
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione exerts its biological effects by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to reduced tumor growth. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Inflammatory cells, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is readily available in high purity, making it easy to use in various assays. It also has a well-defined mechanism of action, which allows researchers to study its effects on specific cellular processes. However, one limitation of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its relatively low solubility in water, which can make it challenging to use in some assays.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. These compounds could have improved efficacy and reduced toxicity compared to 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. Finally, the role of GSK-3β in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.
Conclusion
In conclusion, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound with potential therapeutic applications in cancer and inflammatory diseases. Its well-defined mechanism of action and availability in high purity make it a useful tool for scientific research. However, further studies are needed to determine its efficacy and safety in animal models and clinical trials. The development of more potent and selective GSK-3β inhibitors based on the structure of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione could also lead to improved therapeutic options for various diseases.
Synthesemethoden
The synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves the condensation of 5-chloro-2-hydroxybenzoic acid and 4-nitrophthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O6/c21-11-1-8-18(24)17(9-11)22-19(25)15-7-6-14(10-16(15)20(22)26)29-13-4-2-12(3-5-13)23(27)28/h1-10,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDCJVNSMBYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)
![2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6080567.png)


![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6080580.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B6080585.png)
![7-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6080598.png)
![N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6080606.png)
![8-chloro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B6080614.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6080621.png)
![4-(4-chlorophenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6080623.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6080631.png)
![2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline](/img/structure/B6080638.png)
